Physicochemical Property Head-to-Head: 7-Methoxy-1H-indole-4-carboxylic Acid vs. Unsubstituted Indole-4-carboxylic Acid
The introduction of the 7-methoxy group into indole-4-carboxylic acid produces a measurable shift in key drug-likeness parameters relative to the unsubstituted parent compound (CAS 2124-55-2). The target compound exhibits a lower melting point (~198 °C vs. 213–214 °C), an increased TPSA (62.3 Ų vs. 53.1 Ų), and a comparable but distinct LogP (XLogP3 = 1.5 vs. experimental LogP 1.87–2.07 for the parent) [1][2]. Solubility profiling reveals moderate solubility in DMSO but poor aqueous solubility, whereas the parent compound is also poorly water-soluble but lacks the enhanced DMSO solubility conferred by the methoxy group [1].
| Evidence Dimension | Physicochemical property panel (MW, LogP, TPSA, melting point, solubility) |
|---|---|
| Target Compound Data | MW = 191.18 g/mol; XLogP3 = 1.5; TPSA = 62.3 Ų; MP ≈ 198 °C; moderately soluble in DMSO, poorly soluble in water |
| Comparator Or Baseline | Indole-4-carboxylic acid (CAS 2124-55-2): MW = 161.16 g/mol; LogP = 1.87–2.07; TPSA = 53.09 Ų; MP = 213–214 °C; poorly water-soluble |
| Quantified Difference | ΔMW = +30.02 g/mol; ΔTPSA = +9.2 Ų; ΔMP ≈ −15 °C; LogP shift of −0.4 to −0.6 units (depending on measurement method) |
| Conditions | Computed (XLogP3, TPSA) and experimentally reported values from authoritative databases and vendor certificates of analysis |
Why This Matters
The higher TPSA and lower LogP of the 7-methoxy derivative predict improved aqueous solubility and reduced passive membrane permeability compared to the parent, which directly impacts formulation strategy and bioavailability optimization in medicinal chemistry programs.
- [1] Kuujia.com. Cas no 153276-71-2 (7-methoxy-1H-Indole-4-carboxylic acid) – Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-153276-71-2.html. View Source
- [2] Molbase. Indole-4-carboxylic acid (CAS 2124-55-2) – Physicochemical Properties. Retrieved from https://qiye.molbase.cn/. View Source
